PVP-HYDROGEN PEROXIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

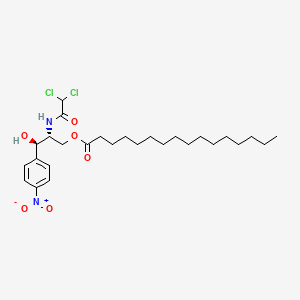

PVP-Hydrogen Peroxide is a complex of polyvinylpyrrolidone (PVP) and hydrogen peroxide . It is a commercially important compound used in various applications, including teeth whitening formulations . The structure of this complex can be understood by reference to the co-crystal structure of a hydrogen peroxide complex and its mixed hydrates of a two-monomer unit model compound .

Synthesis Analysis

The PVP-Hydrogen Peroxide complex can be prepared using a variety of methods. One such method involves dissolving the PVP with hydrogen peroxide and evaporating the solvent . Another method involves spray drying or spraying an aqueous solution of hydrogen peroxide onto a fluidized bed of PVP .Molecular Structure Analysis

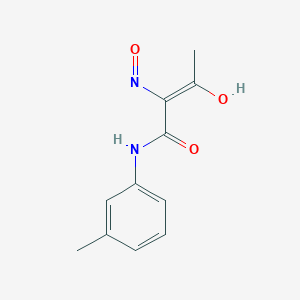

The structure of the PVP-Hydrogen Peroxide complex involves hydrogen bonding from the hydrogen peroxide to the pyrrolidone carbonyl group in either a 1:1 or 1:2 ratio of hydrogen peroxide to PVP monomer . Infrared spectroscopy and ab initio calculations show that the interaction energy of a model monomer 1-ethyl-2-pyrrolidone with hydrogen peroxide is stronger than with water .Chemical Reactions Analysis

Hydrogen peroxide is a strong oxidizing agent and can oxidize the aromatic amino acids present in dentin phosphoprotein, decreasing the fluorescent intensity and lightening the color of teeth . The presence of PVP on the catalysts inhibited oxygen dissociation and decomposition of the produced hydrogen peroxide, resulting in a high selectivity and high production rate of hydrogen peroxide .Physical And Chemical Properties Analysis

Hydrogen peroxide is a colorless water-soluble liquid with strong oxidizing properties . It has a boiling point of 150.2 degrees Celsius and a melting point of -0.43 degrees Celsius . It is more viscous than water due to its ability to form hydrogen-bond networks .作用機序

Hydrogen peroxide works by producing destructive hydroxyl free radicals that can attack membrane lipids, DNA, and other essential cell components . It is reduced by glutathione peroxidase, an endogenous enzyme in human tissue, and is rapidly decomposed to oxygen and water when in contact with catalase, an enzyme found in blood and most tissues .

Safety and Hazards

Hydrogen peroxide can pose serious health and safety hazards. It can be corrosive to the eyes, skin, and respiratory system . It is recommended to keep away from heat, store away from clothing/combustible materials, avoid mixing with combustibles, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .

将来の方向性

The PVP-Hydrogen Peroxide complex presents a new stressor for the accelerated oxidation study of pharmaceutical solids . It can be used as an oxidative agent for the solid-state forced degradation of selected drugs . This opens up new possibilities for screening the sensitivity of drugs to excipient reactive impurities involving peroxides in the solid state .

特性

CAS番号 |

135927-36-5 |

|---|---|

製品名 |

PVP-HYDROGEN PEROXIDE |

分子式 |

C9H12FN |

分子量 |

0 |

同義語 |

PVP-HYDROGEN PEROXIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。